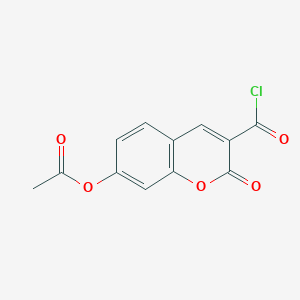
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chlorocarbonyl group, an oxo group, and an acetate group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
The synthesis of 3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate can be achieved through various synthetic routes. One common method involves the reaction of 3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The oxo group can participate in oxidation and reduction reactions, forming various oxidized or reduced derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used as a probe in biological studies to investigate the mechanisms of action of benzopyran derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of 3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. Additionally, it may interfere with cellular signaling pathways, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
類似化合物との比較
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate can be compared with other benzopyran derivatives, such as:
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran: Lacks the acetate group and may exhibit different reactivity and biological activity.
2-Oxo-2H-1-benzopyran-7-yl acetate: Lacks the chlorocarbonyl group and may have different chemical properties and applications.
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl methyl ester:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
97461-45-5 |
|---|---|
分子式 |
C12H7ClO5 |
分子量 |
266.63 g/mol |
IUPAC名 |
(3-carbonochloridoyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H7ClO5/c1-6(14)17-8-3-2-7-4-9(11(13)15)12(16)18-10(7)5-8/h2-5H,1H3 |
InChIキー |
CESHKPQSFGMEOB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















